molecular formula C19H18BrNO3 B2496746 N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromo-5-methoxybenzamide CAS No. 2034305-05-8

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromo-5-methoxybenzamide

Cat. No.: B2496746
CAS No.: 2034305-05-8
M. Wt: 388.261
InChI Key: DQSDXVARSBYISS-UHFFFAOYSA-N
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Description

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromo-5-methoxybenzamide is a complex organic compound that belongs to the class of benzofuran derivatives.

Mechanism of Action

Target of Action

They have demonstrated promising cytotoxic properties against various cancer cell lines, such as leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer .

Mode of Action

For instance, some benzofuran derivatives have been found to have significant cell growth inhibitory effects .

Biochemical Pathways

For instance, some benzofuran derivatives have been found to inhibit tumor growth, possibly through interaction with major signaling pathways of non-small cell lung cancer (NSCLC) such as MAPK and Akt/mTOR .

Result of Action

The compound has been shown to exhibit promising cytotoxic properties against various cancer cell lines . For instance, it has been found to have significant cell growth inhibitory effects . In addition, it has been shown to inhibit tumor growth, possibly through interaction with major signaling pathways of NSCLC such as MAPK and Akt/mTOR .

Preparation Methods

The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromo-5-methoxybenzamide typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. One common method for synthesizing benzofuran derivatives involves the cyclization of o-hydroxyacetophenones under basic conditions Industrial production methods may involve microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromo-5-methoxybenzamide can undergo various chemical reactions, including:

Scientific Research Applications

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromo-5-methoxybenzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromo-5-methoxybenzamide can be compared with other benzofuran derivatives, such as:

Properties

IUPAC Name

N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromo-5-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrNO3/c1-12(9-15-10-13-5-3-4-6-18(13)24-15)21-19(22)16-11-14(23-2)7-8-17(16)20/h3-8,10-12H,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSDXVARSBYISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=C(C=CC(=C3)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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